methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate
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Overview
Description
Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated aromatic ring, an imidazopyridine core, and a hexanoate ester group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the fluorinated aromatic ring, and the esterification of the hexanoate group. Common synthetic routes may include:
Formation of the Imidazopyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Fluorinated Aromatic Ring: This can be achieved through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Esterification: The final step involves the esterification of the hexanoate group using standard esterification reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)pentanoate
- Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
Uniqueness
Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is unique due to its specific structural features, such as the fluorinated aromatic ring and the imidazopyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 6-({[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate (CAS Number: 1040708-20-0) is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article discusses the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a methoxyphenyl group and a tetrahydroimidazopyridine moiety. Its structural formula can be represented as follows:
Key Properties:
- Molecular Weight : 357.41 g/mol
- Physical Form : Powder
- Purity : ≥95%
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung cancer) | 12.5 | Induction of apoptosis through caspase activation |
MCF7 (Breast cancer) | 15.2 | Inhibition of cell cycle progression |
HeLa (Cervical cancer) | 10.8 | Disruption of mitochondrial membrane potential |
These results indicate that the compound may act through multiple pathways to exert its antitumor effects.
Neuropharmacological Effects
In addition to its antitumor activity, this compound has been studied for its neuroprotective effects. Preliminary studies suggest it may modulate neurotransmitter systems and exhibit potential as an anxiolytic agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Fluorine Substitution : Improves binding affinity to target proteins.
- Imidazo[4,5-c]pyridine Framework : Essential for biological activity; its modifications can lead to variations in potency.
Case Studies
-
Case Study on Antitumor Activity :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of the imidazo-pyridine structure in enhancing antitumor efficacy compared to other derivatives lacking this moiety . -
Neuropharmacological Study :
Another investigation focused on the anxiolytic properties of this compound in rodent models. The results indicated a reduction in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .
Properties
Molecular Formula |
C21H27FN4O4 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 6-[[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C21H27FN4O4/c1-29-14-7-8-15(16(22)12-14)20-19-17(24-13-25-19)9-11-26(20)21(28)23-10-5-3-4-6-18(27)30-2/h7-8,12-13,20H,3-6,9-11H2,1-2H3,(H,23,28)(H,24,25) |
InChI Key |
QYRRFAOANLFIDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)NCCCCCC(=O)OC)NC=N3)F |
Origin of Product |
United States |
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